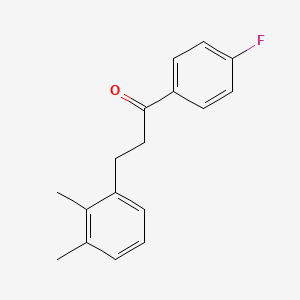

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone

説明

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a substituted propiophenone derivative characterized by a 2,3-dimethylphenyl group attached to the ketone-bearing carbon and a fluorine atom at the 4' position of the adjacent phenyl ring. Substitutions such as fluorine and methyl groups are known to influence electronic, steric, and metabolic stability, making this compound a subject of interest in synthetic chemistry .

特性

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXKFZGXTNYLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644630 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-50-1 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene (o-xylene) is reacted with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 3-(2,3-dimethylphenyl)-4’-fluorobenzoic acid.

Reduction: Formation of 3-(2,3-dimethylphenyl)-4’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone | Not Provided | C₁₇H₁₇FO | ~272.32 (calculated) | 2,3-dimethylphenyl; 4'-F |

| 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | 898793-16-3 | C₁₇H₁₆ClFO | 290.76 | 2'-Cl; 2,3-dimethylphenyl; 4'-F |

| 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 898792-89-7 | C₁₇H₁₆BrFO | 335.22 | 4'-Br; 3'-F; 2,3-dimethylphenyl |

| 3-(4-Bromophenyl)-4'-chloro-2'-fluoropropiophenone | Not Provided | C₁₆H₁₂BrClFO | ~353.63 (calculated) | 4-Br-phenyl; 4'-Cl; 2'-F |

| 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | Not Provided | C₁₇H₁₆ClFO | 290.76 | 4'-Cl; 3'-F; 2,3-dimethylphenyl |

Key Observations:

Substituent Effects: Halogen Position: The position of halogens (F, Cl, Br) significantly alters electronic properties. For example, 4'-fluorine in the target compound may enhance electron-withdrawing effects compared to 3'-fluorine in the bromo-fluoro analogue .

Molecular Weight Trends :

- Bromine substitution (e.g., 335.22 g/mol in 4'-bromo-3'-fluoro analogue) increases molecular weight more markedly than chlorine or fluorine, which correlates with higher van der Waals forces and possible solubility differences .

This suggests that analogous techniques would be critical for confirming the configuration of substituents in propiophenones .

Research Findings and Implications

- Synthetic Challenges: Halogenated propiophenones often require regioselective substitution strategies. For instance, introducing fluorine at the 4' position (as in the target compound) may demand directed ortho-metalation or cross-coupling methodologies, whereas bromine might employ electrophilic aromatic substitution .

- Biological Relevance: Though explicit data on the target compound is lacking, phenylpropanoids with methoxy or hydroxy groups (e.g., phenylphenalenones in ) exhibit antimicrobial activity. This implies that halogen and methyl substitutions in propiophenones could modulate similar bioactivities .

- Thermodynamic Stability : Methyl groups at the 2,3-positions on the phenyl ring likely enhance thermodynamic stability through steric protection of the ketone moiety, reducing susceptibility to nucleophilic attack .

生物活性

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17FO

- Molecular Weight : 258.31 g/mol

- CAS Number : 898753-66-7

Synthesis

The synthesis of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. Key parameters include:

- Reagents : 2-Fluoropropiophenone and 2,3-dimethylbenzene.

- Catalyst : Aluminum chloride.

- Solvent : Dichloromethane or chloroform.

- Temperature : Initial cooling to 0-5°C followed by room temperature for several hours.

Biological Activity

Research indicates that 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone exhibits various biological activities:

Anticancer Activity

Several studies have investigated its effects on cancer cell lines:

- In vitro Studies : The compound showed significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 3–18 μM against HeLa and A549 cells . Mechanistic studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

The compound interacts with specific molecular targets:

- Tubulin Binding : It has been shown to inhibit the binding of colchicine to tubulin, which is crucial for microtubule dynamics in cancer cells .

- Apoptotic Pathways : Induces apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and activation of caspase-9 .

Case Studies

- Study on Antiproliferative Effects :

- Zebrafish Model :

Comparison with Related Compounds

The biological activity of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone can be compared with similar compounds:

| Compound Name | IC50 (HeLa) | Mechanism of Action |

|---|---|---|

| 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone | 18 µM | Tubulin inhibition |

| CA-4 (Combretastatin A-4) | 0.45 µM | Tubulin inhibition |

| Other analogs | Varies | Various mechanisms |

Safety and Toxicology

While the compound shows significant biological activity, safety data indicate potential hazards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。